3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(propan-2-yl)propanamide
Description
This compound features a fused bicyclic pyrazolo[1,5-a]pyrazine core substituted with a 4-fluorophenyl group at position 2 and an N-isopropyl propanamide side chain at position 3. The molecular formula is C₁₈H₂₀FN₄O₂ (inferred from structural analysis), with a molecular weight of 349.38 g/mol.
Properties
IUPAC Name |
3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2/c1-12(2)20-17(24)7-8-22-9-10-23-16(18(22)25)11-15(21-23)13-3-5-14(19)6-4-13/h3-6,9-12H,7-8H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFAHRBYHLQUPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1C=CN2C(=CC(=N2)C3=CC=C(C=C3)F)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Neurokinin Receptor . Neurokinin receptors are a type of G protein-coupled receptor that are found in the central and peripheral nervous system. They play a key role in the transmission of pain signals from the peripheral nervous system to the central nervous system.
Mode of Action
The compound acts as an inhibitor of the Neurokinin Receptor. By binding to these receptors, it prevents the natural ligands from activating them, thereby inhibiting the transmission of pain signals.
Comparison with Similar Compounds
Pyrazoline Derivatives ()
Four N-substituted pyrazoline derivatives were reported in Molecules (2013), including:
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde
5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde
1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one
Key Differences :
Table 1: Structural Comparison with Pyrazoline Derivatives
Pyrazolo-Pyridine Derivatives ()
The patent example EP 3 643 703 A1 describes:
- (4R)-1-[[4,4-Difluoro-1-(4-methoxyphenyl)cyclohexyl]carbonyl]-4-fluoro-N-1H-pyrazolo[4,3-b]pyridin-5-yl-D-prolinamide
Key Differences :
- Core Heterocycle : Pyrazolo[4,3-b]pyridine (fused 6/5-membered system) vs. pyrazolo[1,5-a]pyrazine.
- Substituents : The patent compound includes a difluorocyclohexyl group and methoxyphenyl, which introduce steric bulk and altered electronic effects compared to the target compound’s simpler fluorophenyl and amide groups .
Implications :
- The difluorocyclohexyl group may enhance metabolic stability but reduce solubility.
- The methoxyphenyl moiety could increase π-π stacking interactions in target binding.
Propanoic Acid Analog ()
3-[2-(4-Fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanoic acid (CAS 1255784-47-4) shares the pyrazolo[1,5-a]pyrazine core and 4-fluorophenyl group but replaces the N-isopropylamide with a carboxylic acid.
Key Differences :
- Functional Group: Carboxylic acid (polar, ionizable) vs. isopropylamide (less polar, non-ionizable).
- Physicochemical Properties: LogP (estimated): Propanoic acid (~1.5) vs. target compound (~2.8), indicating higher lipophilicity for the amide derivative. Solubility: The carboxylic acid likely has better aqueous solubility at physiological pH .
Computational Insights for Further Analysis
- Electrostatic Potential Surfaces: To compare charge distribution across analogs.
- Noncovalent Interactions (): Reveal hydrogen bonding and van der Waals interactions critical for target binding .
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